molecular formula C29H34N8O3S2 B282939 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B282939
M. Wt: 606.8 g/mol
InChI Key: GUMMGYVJWPVMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, triazine rings, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the triazine rings and morpholine groups. The final step involves the attachment of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would need to be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H34N8O3S2

Molecular Weight

606.8 g/mol

IUPAC Name

2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C29H34N8O3S2/c1-18-14-19(2)25(20(3)15-18)32-24(38)17-41-29-31-22-5-4-21(16-23(22)42-29)30-26-33-27(36-6-10-39-11-7-36)35-28(34-26)37-8-12-40-13-9-37/h4-5,14-16H,6-13,17H2,1-3H3,(H,32,38)(H,30,33,34,35)

InChI Key

GUMMGYVJWPVMHD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C

Origin of Product

United States

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